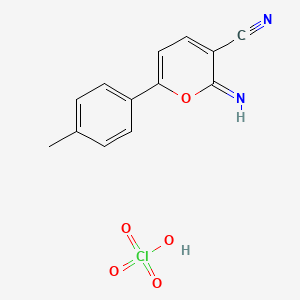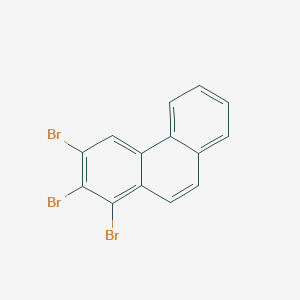
1,2,3-Tribromophenanthrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3-Tribromophenanthrene is a brominated derivative of phenanthrene, an aromatic hydrocarbon This compound is characterized by the presence of three bromine atoms attached to the phenanthrene ring at positions 1, 2, and 3
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,3-Tribromophenanthrene can be synthesized through the bromination of phenanthrene. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bromine and a suitable catalyst in a controlled environment to achieve high yields and purity. The reaction conditions, such as temperature and reaction time, are optimized to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: 1,2,3-Tribromophenanthrene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form phenanthrenequinones or other oxidized derivatives.
Reduction Reactions: Reduction of this compound can lead to the formation of phenanthrene or partially reduced derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in the presence of a suitable solvent.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed:
Substitution Reactions: Formation of phenanthrene derivatives with various functional groups.
Oxidation Reactions: Formation of phenanthrenequinones and other oxidized products.
Reduction Reactions: Formation of phenanthrene and partially reduced derivatives.
Scientific Research Applications
1,2,3-Tribromophenanthrene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials and as a precursor for the synthesis of other brominated compounds.
Mechanism of Action
The mechanism of action of 1,2,3-tribromophenanthrene involves its interaction with molecular targets through its bromine atoms. The bromine atoms can participate in various chemical reactions, such as nucleophilic substitution, which can modify the compound’s structure and properties. The pathways involved depend on the specific reactions and conditions used.
Comparison with Similar Compounds
1,2,4-Tribromophenanthrene: Another brominated derivative with bromine atoms at different positions.
1,2,3-Tribromobenzene: A simpler aromatic compound with three bromine atoms on a benzene ring.
1,2,3-Tribromonaphthalene: A brominated naphthalene derivative with similar chemical properties.
Uniqueness: 1,2,3-Tribromophenanthrene is unique due to its specific bromination pattern on the phenanthrene ring, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications in organic synthesis and materials science.
Properties
CAS No. |
61736-08-1 |
|---|---|
Molecular Formula |
C14H7Br3 |
Molecular Weight |
414.92 g/mol |
IUPAC Name |
1,2,3-tribromophenanthrene |
InChI |
InChI=1S/C14H7Br3/c15-12-7-11-9-4-2-1-3-8(9)5-6-10(11)13(16)14(12)17/h1-7H |
InChI Key |
XZWWPLNWPKFWEC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C(C(=C(C=C32)Br)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7,8-Dimethoxy-1,2-dimethyl-5H-[1]benzopyrano[3,4-c]pyridin-5-one](/img/structure/B14545569.png)
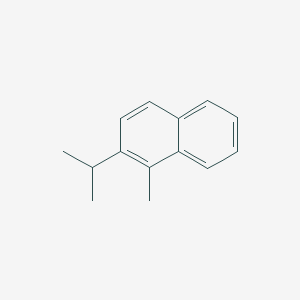
![(Z)-3-hydroxy-2-[(4-methoxyphenyl)diazenyl]-N-phenylbut-2-enamide](/img/structure/B14545587.png)
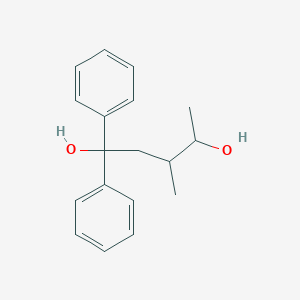
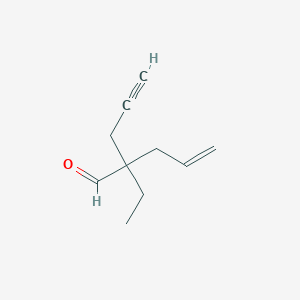
![[3-Amino-3-(4-methylphenyl)prop-2-en-1-ylidene]propanedinitrile](/img/structure/B14545603.png)
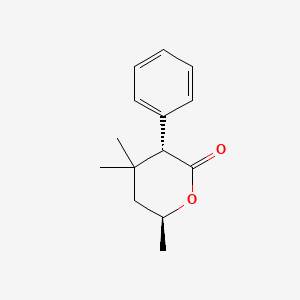
![2-[2-(Thiophen-2-yl)ethenyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B14545627.png)
![2-{[(3-Fluorophenyl)carbamothioyl]carbamoyl}phenyl acetate](/img/structure/B14545630.png)

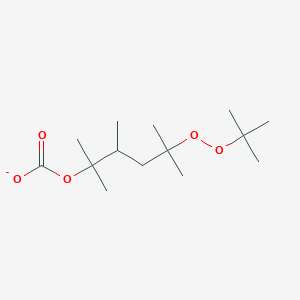
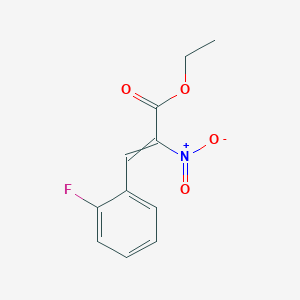
![2-[1-(2-Bromoethyl)pyridin-4(1H)-ylidene]-1H-indene-1,3(2H)-dione](/img/structure/B14545642.png)
